

# Technical Support Center: Levomepromazine Cross-Reactivity in Immunoassay-Based Drug

**Screening** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Levomepromazine |           |
| Cat. No.:            | B1675116        | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with **levomepromazine** cross-reactivity in immunoassay-based drug screening. The following information is designed to help troubleshoot unexpected results and provide a framework for investigating potential false-positives.

# Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity?

A1: Immunoassay cross-reactivity occurs when a substance, other than the target analyte, binds to the antibodies used in the assay. This can lead to a false-positive result, indicating the presence of a drug that is not actually in the sample. This happens because the interfering substance may have a chemical structure similar to the target drug, allowing it to be recognized by the assay's antibodies.

Q2: Has **levomepromazine** been reported to cause cross-reactivity in drug screening immunoassays?

A2: Yes, there are reports in the scientific literature of **levomepromazine** causing false-positive results in urine drug screens. The most well-documented instance is with opiate



immunoassays.[1] Due to its structural similarity to other drug classes, there is also a theoretical potential for cross-reactivity with assays for tricyclic antidepressants (TCAs).

Q3: For which specific drug class has **levomepromazine** cross-reactivity been observed?

A3: **Levomepromazine** has been specifically implicated in causing false-positive results for opiates in some urine drug screening immunoassays.[1]

Q4: Are there specific immunoassays that are known to be affected?

A4: A case study has identified the TOX/See<sup>™</sup> rapid urine drug screen test from Bio-Rad as the immunoassay that produced a false-positive opiate result in a patient taking high doses of **levomepromazine**.[1][2] It is important to note that cross-reactivity can be manufacturer and assay-specific.

Q5: At what concentration does **levomepromazine** cause interference?

A5: Currently, there is a lack of specific quantitative data in the public domain that defines the exact concentration of **levomepromazine** or its metabolites required to trigger a false-positive result in opiate or other drug screening immunoassays. The reported case involved a patient on a high dose of **levomepromazine** (300 mg/day), and the interference was no longer observed when the dose was reduced to 75 mg/day.[2]

# **Troubleshooting Guides**

# Issue: Unexpected Positive Opiate Screen in a Patient Prescribed Levomepromazine

Symptoms:

- A positive result for opiates in a preliminary immunoassay-based urine drug screen.
- The patient is prescribed **levomepromazine**.
- The patient denies any recent opiate use.
- Confirmatory testing (e.g., GC-MS or LC-MS/MS) is negative for opiates.



Possible Cause: Cross-reactivity of **levomepromazine** or its metabolites with the opiate immunoassay antibodies.

#### **Troubleshooting Steps:**

- Review Patient Medication: Confirm that the patient is taking levomepromazine and document the dosage.
- Confirmatory Testing: Always send the sample for confirmatory analysis using a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods separate compounds based on their chemical properties and provide a definitive identification, thus avoiding the issue of cross-reactivity.
- Consult Assay Manufacturer: Contact the manufacturer of the immunoassay to inquire if they
  have any data on levomepromazine cross-reactivity. Note that in a documented case, the
  manufacturer of the TOX/See™ test did not have levomepromazine on their list of tested
  cross-reactants.
- Dose Correlation (if clinically appropriate): In the reported case, the false-positive opiate
  screen resolved after the patient's levomepromazine dose was reduced. This can be a
  strong indicator of cross-reactivity, but any changes in medication should only be made by a
  qualified clinician based on the patient's clinical needs.
- Alternative Immunoassay: If available, re-screen the sample using an opiate immunoassay
  from a different manufacturer, as cross-reactivity can be specific to the antibodies used in a
  particular kit.

# Issue: Investigating Potential Levomepromazine Cross-Reactivity with Other Immunoassays (e.g., Tricyclic Antidepressants)

Background: **Levomepromazine** is a phenothiazine with a three-ring structure, similar to tricyclic antidepressants (TCAs). While direct evidence of **levomepromazine** cross-reactivity with TCA immunoassays is not well-documented, the structural similarity suggests a potential for interference. False-positive TCA screens have been reported with other phenothiazines.



Troubleshooting and Investigation Steps:

- Structural Analysis: Compare the chemical structure of **levomepromazine** with the target analyte of the immunoassay (e.g., nortriptyline or imipramine for TCA assays). Significant similarities in the core structure can indicate a higher likelihood of cross-reactivity.
- Spiking Studies: Prepare a drug-free urine or serum matrix and spike it with known concentrations of **levomepromazine**. Analyze these spiked samples using the immunoassay in question to determine if a positive result is generated and at what concentration.
- Confirmatory Testing: Any positive results from the spiking study should be analyzed by a confirmatory method (GC-MS or LC-MS/MS) to ensure that the positive result is due to the presence of **levomepromazine** and not a contaminant.
- Review Package Inserts: Carefully review the package insert of the immunoassay for a list of known cross-reactants. While **levomepromazine** may not be listed, other structurally similar phenothiazines might be, which can provide clues about the antibody's specificity.

#### **Data Presentation**

Table 1: Summary of Reported Levomepromazine Cross-Reactivity



| Drug Screen<br>Class                   | lmmunoassay<br>Example | Cross-<br>Reactivity<br>Observed                    | Quantitative<br>Data                                                                                           | Confirmatory<br>Method                          |
|----------------------------------------|------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------|
| Opiates                                | TOX/See™ (Bio-<br>Rad) | Yes                                                 | Not available. False positive occurred at a high dose (300 mg/day) and was absent at a lower dose (75 mg/day). | GC-MS<br>(Negative)                             |
| Tricyclic<br>Antidepressants<br>(TCAs) | Various                | Theoretical potential due to structural similarity. | Not available.                                                                                                 | GC-MS or LC-MS/MS recommended for confirmation. |

#### **Experimental Protocols**

Protocol: Confirmatory Analysis of a Presumptive Positive Screen

This protocol outlines the general steps for confirming a presumptive positive result from an immunoassay screen using a more specific method like GC-MS.

- Sample Preparation:
  - An aliquot of the original urine or serum sample that yielded the positive immunoassay result is used.
  - Perform an extraction procedure to isolate the drug compounds from the biological matrix.
     This may involve liquid-liquid extraction or solid-phase extraction.
- Derivatization (if necessary):
  - Some compounds may require chemical modification (derivatization) to make them more volatile and suitable for GC-MS analysis.



- Gas Chromatography (GC):
  - The extracted and derivatized sample is injected into the gas chromatograph.
  - The different compounds in the sample are separated based on their boiling points and interaction with the GC column.
- Mass Spectrometry (MS):
  - As the separated compounds exit the GC column, they enter the mass spectrometer.
  - The compounds are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.
- Data Analysis:
  - The mass spectrum of the compound detected in the sample is compared to a library of known mass spectra for the target drug and its metabolites.
  - A match confirms the presence and identity of the substance. The absence of a match,
     despite a positive immunoassay, indicates a false positive.

### **Mandatory Visualization**



Click to download full resolution via product page



Caption: Workflow for troubleshooting a presumptive positive immunoassay result.



Click to download full resolution via product page

Caption: Experimental workflow for investigating potential cross-reactivity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 2. calonmedical.com [calonmedical.com]
- To cite this document: BenchChem. [Technical Support Center: Levomepromazine Cross-Reactivity in Immunoassay-Based Drug Screening]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1675116#cross-reactivity-of-levomepromazine-in-immunoassay-based-drug-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com